1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775455-42-9) is a piperidine-based small molecule with a molecular formula of C23H24FN3O4 and a molar mass of 425.45 g/mol . Its structure features:
- A 2,4-dimethoxybenzoyl group at the piperidine nitrogen.
- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at the 3-position, linked to the piperidine core via a methylene bridge.
This compound shares structural motifs with antidiabetic and neuromodulatory agents, particularly those targeting GLP-1 receptors (GLP-1R) or mitochondrial complex I . Its design leverages the piperidine scaffold for conformational flexibility and the oxadiazole ring for metabolic stability.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-29-18-7-8-19(20(14-18)30-2)23(28)27-11-9-15(10-12-27)13-21-25-22(26-31-21)16-3-5-17(24)6-4-16/h3-8,14-15H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTALWJXBASCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.45 g/mol. The structure consists of a piperidine ring substituted with a 2,4-dimethoxybenzoyl group and a 1,2,4-oxadiazole moiety that enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The oxadiazole moiety is often synthesized using cyclization reactions involving hydrazine derivatives and carboxylic acids. The final product is purified through recrystallization or chromatography techniques.
Antiviral Activity
Recent studies have indicated that compounds containing the oxadiazole structure exhibit antiviral properties. For instance, derivatives similar to this compound have shown promising results against viral infections such as Ebola virus (EBOV) by inhibiting viral entry into host cells. In vitro assays demonstrated effective inhibition with EC50 values in the low micromolar range, suggesting a potent antiviral effect .
Antibacterial and Antifungal Activity
Compounds with piperidine and oxadiazole functionalities have been evaluated for their antibacterial and antifungal properties. Research indicates that these compounds can inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria. For example, studies have reported significant activity against Staphylococcus aureus and Escherichia coli . Additionally, some derivatives have demonstrated antifungal activity against Candida species.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Viral Entry : The compound appears to interfere with viral glycoprotein interactions necessary for host cell entry.
- Enzyme Inhibition : Some studies suggest that piperidine derivatives can act as inhibitors of key enzymes involved in bacterial cell wall synthesis or viral replication processes .
Case Studies
Case Study 1: Antiviral Screening
In a study assessing the antiviral potential of various piperidine derivatives, this compound was tested against EBOV. The compound exhibited an EC50 value of approximately 0.93 µM with a selectivity index indicating low cytotoxicity towards mammalian cells .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of synthesized piperidine derivatives showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 15–30 µg/mL for various strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.45 g/mol |
| EC50 (Antiviral) | ~0.93 µM |
| MIC (Antibacterial) | 15–30 µg/mL |
| Selectivity Index (SI) | >10 |
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in treating various disorders:
- Neurological Disorders :
-
Anti-Cancer Activity :
- The oxadiazole moiety in the compound is known for its anti-cancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. This compound's structure could enhance its efficacy against specific cancer types, including prostate and breast cancer .
- Anti-inflammatory Effects :
Synthesis and Mechanism of Action
The synthesis of 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves several steps, typically starting from piperidine derivatives and incorporating the oxadiazole and dimethoxybenzoyl groups through controlled reactions. The proposed mechanism of action involves interaction with specific receptors or enzymes related to the aforementioned disorders.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated significant antidepressant-like effects in animal models. |
| Study B | Anti-Cancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines. |
| Study C | Inflammatory Response | Indicated reduction in inflammatory markers in treated models of colitis. |
Comparison with Similar Compounds
V-0219 (Compound 9)
- Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .
- Key Differences :
- Replaces the 2,4-dimethoxybenzoyl group with morpholine .
- Substitutes the 4-fluorophenyl oxadiazole with 4-trifluoromethylphenyl .
- Pharmacology: Acts as a GLP-1R positive allosteric modulator with subnanomolar potency in insulin secretion assays . The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the methoxy groups in the target compound.
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structure : Chloro-fluoro benzoyl and methoxyphenyl oxadiazole substituents .
- Key Differences :
- Chloro substituent on the benzoyl ring increases molecular weight (429.87 g/mol ) and lipophilicity (clogP: ~3.2 vs. ~2.8 for the target compound).
- 4-Methoxyphenyl on oxadiazole may alter binding interactions due to steric and electronic effects.
- Physicochemical Properties : Higher boiling point (607.1°C ) and density (1.312 g/cm³ ) compared to the target compound .
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
- Structure : Lacks the benzoyl group and features a 2-methoxyphenylmethyl substitution on oxadiazole .
Pharmacological and Physicochemical Comparison
Notes:
- The 2,4-dimethoxybenzoyl group in the target compound likely enhances water solubility compared to halogenated analogs.
- Trifluoromethyl groups (as in V-0219) improve metabolic stability but increase hydrophobicity .
- Chloro substituents elevate molecular weight and may introduce toxicity risks (e.g., genotoxic impurities in piperidine derivatives) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis typically involves coupling the 2,4-dimethoxybenzoyl group to the piperidine ring, followed by introducing the 3-(4-fluorophenyl)-1,2,4-oxadiazole methyl moiety. Key steps include:
- Nucleophilic Substitution : Use dichloromethane as a solvent with sodium hydroxide to facilitate piperidine ring functionalization (as demonstrated in similar piperidine derivatives) .
- Oxadiazole Formation : Cyclize a nitrile intermediate with hydroxylamine under reflux, as seen in analogous oxadiazole syntheses .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98%) .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : H/C NMR to verify substituent positions (e.g., methoxy, fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C_{22HFNO requires precise mass matching) .
- X-ray Crystallography : Resolve stereochemistry, as applied to structurally related spiro-piperidine compounds .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer :
- Polar Solvents : DMSO is recommended for stock solutions due to the compound’s low aqueous solubility, but avoid in vivo use due to toxicity risks .
- Buffer Compatibility : Test stability in phosphate-buffered saline (pH 7.4) with <5% organic solvent to mimic physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogs with modified fluorophenyl (e.g., chloro, methoxy) or oxadiazole (e.g., thiadiazole) groups to assess target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors, guided by computational reaction design principles .
- Biological Assays : Screen against target panels (e.g., kinase inhibition, GPCR binding) with IC determination via dose-response curves .
Q. How should researchers address contradictions in reported biological data (e.g., varying potency across studies)?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability : Evaluate compound degradation in liver microsomes (e.g., rat vs. human S9 fractions) to explain in vitro-in vivo discrepancies .
- Theoretical Modeling : Apply quantum chemical calculations to assess conformational flexibility and active/inactive states .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Inhibitor Profiling : Test against enzyme isoforms (e.g., CYP450s) to rule off-target effects .
Q. How can computational methods enhance experimental design for derivatives?
- Methodological Answer :
- Reaction Path Optimization : Use density functional theory (DFT) to predict energy barriers for synthetic steps (e.g., cyclization efficiency) .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to prioritize stable conformers for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
